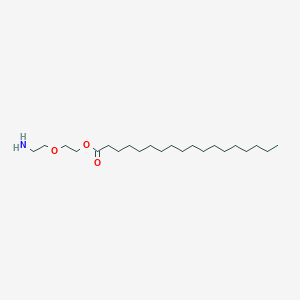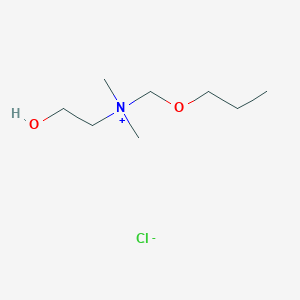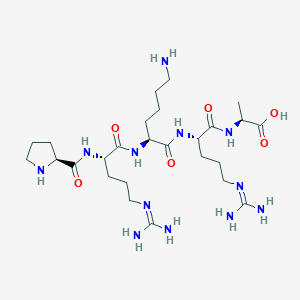![molecular formula C11H18N5O5P B12598285 Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- CAS No. 643028-95-9](/img/structure/B12598285.png)
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- is a chemical compound characterized by its unique structure, which includes a phosphonic acid group and a purine derivative
Métodos De Preparación
The synthesis of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- typically involves several steps. One common method includes the reaction of a purine derivative with a phosphonate ester under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying cellular processes due to its structural similarity to natural nucleotidesAdditionally, it is used in the industry for the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by mimicking natural substrates, thereby blocking the normal biochemical pathways. This inhibition can lead to the disruption of viral replication or other cellular processes, making it a valuable compound in antiviral research .
Comparación Con Compuestos Similares
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- can be compared with similar compounds such as adefovir and tenofovir. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- lies in its specific combination of a purine derivative and a phosphonic acid group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
643028-95-9 |
|---|---|
Fórmula molecular |
C11H18N5O5P |
Peso molecular |
331.27 g/mol |
Nombre IUPAC |
[3-(6-aminopurin-9-yl)-4-methoxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C11H18N5O5P/c1-20-4-8(2-3-21-7-22(17,18)19)16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,2-4,7H2,1H3,(H2,12,13,14)(H2,17,18,19) |
Clave InChI |
ZJJCHJPFWDFCRS-UHFFFAOYSA-N |
SMILES canónico |
COCC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)
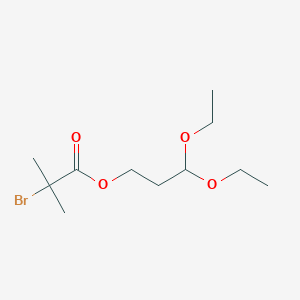
![1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B12598224.png)
![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)
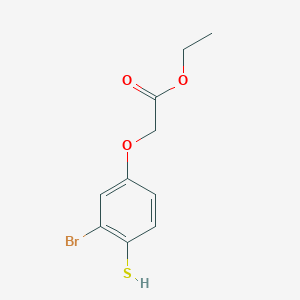
![Ethyl 4-[2-(dimethylamino)ethyl]benzoate](/img/structure/B12598235.png)
![6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol](/img/structure/B12598236.png)


![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
